molecular formula C10H14N2OS B2918302 2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole CAS No. 2195880-00-1

2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B2918302
CAS RN: 2195880-00-1
M. Wt: 210.3
InChI Key: FMMOPTMEIUBWQV-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Biological and Pharmacological Activities

1,3,4-thiadiazoles, including compounds similar to 2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole, are known for their diverse biological activities. They exhibit anticancer properties against various human cancers and have been explored for their diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. Additionally, their influence on the central nervous system is significant, displaying anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. The molecular targets for these compounds span a wide range, including enzymes like carbonic anhydrase, cyclooxygenase, and various phosphodiesterases, indicating their potential in therapeutic applications across a broad spectrum of diseases (Matysiak, 2015).

Antimicrobial and Anti-Inflammatory Properties

The antimicrobial and anti-inflammatory properties of 1,3,4-thiadiazole derivatives have been extensively studied. Certain derivatives, particularly those with bis-heterocyclic structures, have shown promising results in antimicrobial spectrum tests against a wide range of microbes. Moreover, compounds with specific phenyl substitutions have demonstrated potent anti-inflammatory, analgesic, and ulcerogenic activities, indicating their potential in developing new therapeutic agents for managing inflammation and related conditions (Kumar & Panwar, 2015).

Anticancer and Neuroprotective Activities

Continued studies on 2-amino-1,3,4-thiadiazole derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, have revealed significant anticancer activities, especially against cancers of the nervous system, including medulloblastoma, neuroblastoma, and glioma. These compounds inhibit tumor cell proliferation and migration, and at anticancer concentrations, they show a trophic effect in neuronal cell cultures without affecting the viability of normal cells. This dual action highlights the potential of 1,3,4-thiadiazole derivatives in oncology and neuroprotection, offering a promising avenue for the development of novel therapeutic strategies (Rzeski et al., 2007).

properties

IUPAC Name

2-cyclopentyloxy-5-cyclopropyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-2-4-8(3-1)13-10-12-11-9(14-10)7-5-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOPTMEIUBWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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